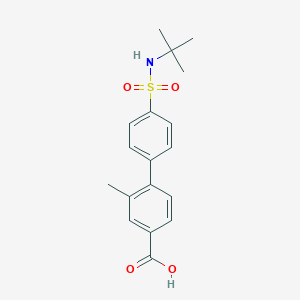
2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid (2-TBS-PBM) is a widely used organic compound in laboratory experiments. It is a colorless, odorless, and crystalline solid with a molecular weight of 274.3 g/mol. It is soluble in a variety of organic solvents, such as chloroform, acetone, and methanol. 2-TBS-PBM has a melting point of 127-128 °C, and a boiling point of 290-292 °C. It is a versatile compound with many potential applications in scientific research.
Wirkmechanismus
2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% has several mechanisms of action. It acts as a Lewis acid, which means it can catalyze the reaction of various organic compounds. It also acts as an electrophile, which means it can react with nucleophiles to form covalent bonds. Furthermore, it can act as a proton donor, which means it can donate protons to other molecules in order to form new molecules.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% has several biochemical and physiological effects. It can act as an inhibitor of enzymes, such as cytochrome P450 enzymes. It can also act as an antioxidant, which means it can protect cells from damage caused by free radicals. Furthermore, it can act as an anti-inflammatory, which means it can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% in laboratory experiments has several advantages. It is a versatile compound, which means it can be used in a variety of different experiments. It is also relatively inexpensive, which makes it a cost-effective option for laboratory experiments. Furthermore, it is relatively stable, which means it can be used in long-term experiments.
However, there are also some limitations to the use of 2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% in laboratory experiments. It is not very soluble in water, which means it may not be suitable for experiments that require aqueous solutions. Furthermore, it can react with other molecules, which means it must be used with caution in experiments that involve other compounds.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% in scientific research. It could be used in the synthesis of new compounds, such as polymers and materials. It could also be used in the development of new pharmaceuticals and drugs. Furthermore, it could be used in the development of new catalysts and reagents for organic synthesis. Finally, it could be used in the development of new analytical techniques, such as spectroscopy and chromatography.
Synthesemethoden
2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% can be synthesized from the reaction of 4-t-butylsulfamoylbenzoic acid with 5-methylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out in a two-step process. In the first step, the acid catalyst is added to the reaction mixture, and the 4-t-butylsulfamoylbenzoic acid is converted to its corresponding anhydride. In the second step, the anhydride is reacted with 5-methylbenzaldehyde to form 2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95%.
Wissenschaftliche Forschungsanwendungen
2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as the synthesis of 2-aryl-4-methylbenzoic acid derivatives. It has also been used in the synthesis of various pharmaceuticals, such as the synthesis of 5-methyl-2-benzoylbenzoic acid (MBB). Furthermore, it has been used in the synthesis of various polymers and materials, such as polyurethanes and polyurea-based materials.
Eigenschaften
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12-5-10-15(16(11-12)17(20)21)13-6-8-14(9-7-13)24(22,23)19-18(2,3)4/h5-11,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTOLYXSBFITMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














